REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:10]([C:14](=O)[CH3:15])[C:11](=[O:13])[CH3:12])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].Cl.[NH2:18]O>C(O)C.CCOCC>[Br:1][C:2]1[CH:3]=[C:4]([C:10]2[C:14]([CH3:15])=[N:18][O:13][C:11]=2[CH3:12])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9] |f:1.2|
|
Name
|
3-(3-bromo-4-methoxyphenyl)pentane-2,4-dione
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1OC)C(C(C)=O)C(C)=O
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 4 h
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
washed with 10 mL of saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over sodium sulfate and concentration
|
Type
|
CUSTOM
|
Details
|
afforded 40 mg of crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with 50% dichloromethane in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1OC)C=1C(=NOC1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 mg | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |